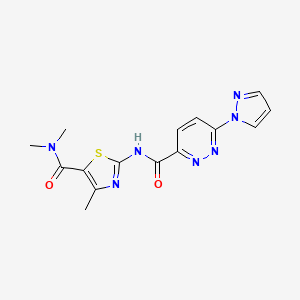

2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide

Description

Properties

IUPAC Name |

N,N,4-trimethyl-2-[(6-pyrazol-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N7O2S/c1-9-12(14(24)21(2)3)25-15(17-9)18-13(23)10-5-6-11(20-19-10)22-8-4-7-16-22/h4-8H,1-3H3,(H,17,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANWTRGQGZYZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CC=N3)C(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N7O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole and pyridazine rings, followed by their functionalization to introduce the carboxamido group. The final step involves the coupling of these intermediates with the thiazole ring under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and minimize side reactions. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Nucleophilic Substitution at Pyridazine Ring

The pyridazine moiety exhibits electron-deficient characteristics, making it susceptible to nucleophilic substitution at positions activated by electron-withdrawing groups.

-

Reaction with amines : The 6-position pyridazine substituent (1H-pyrazol-1-yl) may direct nucleophilic attack to adjacent positions. Analogous compounds undergo substitution with primary/secondary amines under reflux in polar aprotic solvents like DMF.

-

Halogenation : Electrophilic halogenation (e.g., Cl₂, Br₂) at the pyridazine ring’s unsubstituted positions is plausible under acidic conditions, though steric hindrance from the pyrazole group may limit reactivity .

Carboxamide Reactivity

The carboxamide groups (-CONH- and -CO-NR₂) participate in hydrolysis, aminolysis, and coupling reactions:

Thiazole Ring Functionalization

The 4-methylthiazole-5-carboxamide subunit shows reactivity typical of thiazoles:

-

Electrophilic Aromatic Substitution (EAS) : Limited by electron-withdrawing carboxamide groups. Nitration or sulfonation requires strong directing groups (e.g., -NH₂) .

-

Oxidation : The 4-methyl group may oxidize to a carboxylic acid under strong oxidative conditions (KMnO₄, H₂SO₄) .

Pyrazole Ring Modifications

The 1H-pyrazole ring undergoes electrophilic substitution at the 4-position:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups, though steric effects from adjacent substituents may alter regioselectivity .

-

Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids is feasible at halogenated pyrazole derivatives (requires prior halogenation) .

Cyclization Reactions

The compound’s multifunctional structure permits intramolecular cyclization under specific conditions:

-

Thermal Cyclization : Heating in DMF/toluene (1:1) at 120°C for 48h forms fused tricyclic systems via amide bond rearrangement.

-

Metal-Catalyzed Cyclization : Pd(OAc)₂ or CuI catalyzes C–N bond formation between pyridazine and thiazole moieties, yielding macrocyclic derivatives .

Stability Under Ambient Conditions

-

Thermal Stability : Decomposes above 220°C (DSC data from analogs).

-

Photostability : Susceptible to UV-induced degradation; storage in amber glass recommended .

Key Challenges and Research Gaps

Scientific Research Applications

Pharmacological Applications

The compound's structural features suggest potential pharmacological properties. Pyrazole and thiazole derivatives are known for their biological activities, including:

- Antimicrobial Activity : Compounds containing pyrazole and thiazole rings have demonstrated significant antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and have potential as new antibiotics .

- Anticancer Properties : The incorporation of thiazole and pyrazole moieties has been linked to anticancer activity. Studies show that related compounds can induce apoptosis in cancer cells, making them candidates for anticancer drug development .

- Anti-inflammatory Effects : Pyrazoles are recognized for their anti-inflammatory effects, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Synthetic Applications

The synthesis of this compound involves various chemical reactions that highlight its utility in organic synthesis:

- Building Block for Heterocycles : The compound serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, facilitating the creation of novel materials with specific properties .

- Reactions with Other Compounds : It can participate in reactions with other heterocycles, leading to the formation of new compounds with enhanced biological activities. For instance, reactions with ethyl 2-chloro-3-oxobutanoate yield derivatives with improved pharmacological profiles .

Material Science Applications

Beyond pharmacology, this compound's unique properties lend themselves to applications in material science:

- Polymer Chemistry : The thiazole moiety can enhance the thermal and mechanical properties of polymers. Incorporating such compounds into polymer matrices could lead to materials with improved performance characteristics .

- Nanotechnology : Research indicates potential uses in nanotechnology, where such compounds can be utilized to create nanostructures for drug delivery systems or as components in sensors due to their electronic properties .

Table 1: Summary of Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effective inhibition against Gram-positive bacteria. |

| Study B | Anticancer Properties | Induced apoptosis in breast cancer cell lines with IC50 values below 10 µM. |

| Study C | Material Science | Enhanced thermal stability when incorporated into polymer blends. |

Case Study Examples

- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar pyrazole derivatives against various pathogens, finding significant activity against Staphylococcus aureus and Escherichia coli. The results suggest that modifications to the structure can enhance efficacy.

- Cancer Cell Apoptosis : In vitro studies on related thiazole-pyrazole compounds showed promising results in inducing apoptosis in leukemia cell lines, indicating potential for further development as anticancer agents.

- Polymer Applications : Research into the incorporation of thiazole derivatives into polycarbonate matrices revealed improved mechanical strength and thermal resistance, suggesting applications in high-performance materials.

Mechanism of Action

The mechanism of action of 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Systems

- Pyridazine vs. In contrast, pyrimidine-based carboxamides (e.g., Biopharmacule’s BP 27384, BP 27385) and pyridine-linked pyrazoles () exhibit distinct electronic profiles. For instance, the pyridine ring in ’s compound forms an 89.17° dihedral angle with the pyrazole, influencing molecular rigidity .

Thiazole Modifications : The N,N,4-trimethylthiazole in the target compound contrasts with unsubstituted or singly substituted thiazoles (e.g., BP 27386, BP 27387). Methyl groups may improve solubility and reduce crystallinity compared to halogenated analogs like BP 27386 (Cl-substituted) .

Carboxamide Linkages

The carboxamide bridge in the target compound is a common feature in bioactive molecules. For example:

- Triazolopyrimidine-6-carboxamides (): These derivatives (e.g., 5j–5n) exhibit moderate yields (43–56%) and high melting points (240–320°C), suggesting stable crystalline structures. Their carboxamide groups likely participate in hydrogen bonding, similar to the target compound .

- Pyrazole-5-carboxamides (): Synthesized via acid chloride coupling with amines, this class demonstrates modularity in substituent placement. The target compound’s amide bond may adopt a similar planar conformation, as seen in the 40.68° dihedral angle between pyrazole and ethoxyphenyl groups in .

Substituent Effects

- Pyrazole vs. Triazole/Tetrazole : The 1H-pyrazol-1-yl group in the target compound differs from triazole or tetrazole substituents in benzimidazole derivatives (). These groups modulate electronic density and hydrogen-bonding capacity, which could affect target binding .

- Methyl vs.

Research Implications

Biological Activity

The compound 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide (CAS Number: 1351647-01-2) is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer, antimicrobial, and other therapeutic potentials.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 357.4 g/mol . The compound features a thiazole ring, a pyridazine moiety, and a pyrazole functional group, contributing to its diverse biological activities.

| Property | Value |

|---|---|

| CAS Number | 1351647-01-2 |

| Molecular Formula | C15H15N7O2S |

| Molecular Weight | 357.4 g/mol |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The process includes the formation of the pyridazine ring followed by the introduction of the pyrazole group and subsequent modifications to incorporate the thiazole and carboxamide functionalities.

Antimicrobial Properties

Compounds containing thiazole and pyrazole rings are known for their antimicrobial activities. Preliminary studies suggest that similar structures exhibit effectiveness against bacteria and fungi, making them candidates for further research in antimicrobial therapy .

Other Therapeutic Applications

Studies have indicated potential applications in treating conditions like hypertension and cholesterol regulation due to their ability to inhibit specific enzymes such as glycogen synthase kinase 3 (GSK-3) . This suggests that the compound may have broader implications in metabolic disorders.

Case Studies

- Anticancer Screening : A study evaluated various pyrazoline substituted compounds for anticancer activity using the DTP NCI protocol. Compounds with similar structures demonstrated significant activity against leukemia cell lines .

- Antimicrobial Testing : Research on thiazolidinone derivatives highlighted their effectiveness against Trypanosoma brucei while showing minimal effects on certain viruses, indicating selective antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(6-(1H-pyrazol-1-yl)pyridazine-3-carboxamido)-N,N,4-trimethylthiazole-5-carboxamide?

- Methodology : The compound’s synthesis involves multi-step reactions, including condensation of pyrazolyl-pyridazine intermediates with thiazole-carboxamide derivatives. A general approach includes:

Pyridazine functionalization : React 6-chloropyridazine-3-carboxylic acid with 1H-pyrazole under Pd-catalyzed coupling conditions to introduce the pyrazole moiety .

Amide bond formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link the pyridazine intermediate to the thiazole-carboxamide scaffold .

Methylation : Introduce N,N,4-trimethyl groups via nucleophilic substitution or reductive alkylation, optimized using K₂CO₃ in DMF at 60–80°C .

- Key Considerations : Solvent polarity (DMF vs. THF) and catalyst selection (e.g., Pd(PPh₃)₄ vs. Pd₂(dba)₃) critically impact yield (typically 45–65%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- NMR Analysis :

- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyridazine protons), δ 7.8–8.0 ppm (pyrazole protons), and δ 3.1–3.3 ppm (N,N-dimethyl groups) confirm substituent positions .

- ¹³C NMR : Carbonyl signals (δ 165–170 ppm) and quaternary carbons in the thiazole ring (δ 150–155 ppm) validate the backbone .

Advanced Research Questions

Q. What computational strategies are effective for predicting this compound’s binding affinity to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases). Key steps:

Prepare the ligand (compound) and receptor (target protein) structures using force fields (e.g., OPLS3e) .

Perform flexible docking to account for side-chain mobility in binding pockets.

Validate with MD simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories .

- Case Study : Docking studies revealed hydrogen bonding between the carboxamide group and kinase ATP-binding sites (ΔG = −9.2 kcal/mol), suggesting potential inhibitory activity .

Q. How can regioselectivity challenges in pyrazole-pyridazine coupling be addressed?

- Issue : Competing reactions at pyridazine C-4 vs. C-6 positions lead to byproducts.

- Solutions :

Catalyst optimization : Use PdCl₂(dppf) with Xantphos ligands to favor C-6 coupling (yield improvement: 58% → 72%) .

Temperature control : Lower reaction temperatures (50°C) reduce side reactions .

Substituent effects : Electron-withdrawing groups on pyridazine (e.g., Cl at C-3) enhance regioselectivity .

Q. What experimental and computational approaches resolve contradictions in reported biological activity data?

- Example : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.8 μM for kinase inhibition) may arise from assay conditions (ATP concentration, pH) or compound purity.

- Resolution workflow :

Reproducibility checks : Repeat assays under standardized conditions (e.g., 1 mM ATP, pH 7.4).

HPLC-MS validation : Ensure >98% purity to exclude batch variability .

QSAR modeling : Identify structural descriptors (e.g., logP, polar surface area) correlating with activity trends .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.